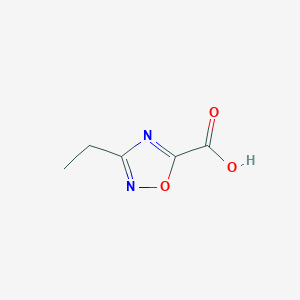

Acide 3-éthyl-1,2,4-oxadiazole-5-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid: is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis .

Applications De Recherche Scientifique

Chemistry:

Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology and Medicine:

Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.

Anticancer Research: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry:

Mécanisme D'action

Target of Action

Oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds can vary depending on the specific substituents on the oxadiazole ring.

Mode of Action

Oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen .

Biochemical Pathways

Given the anti-infective activities of oxadiazoles , it can be inferred that these compounds may interfere with essential biochemical pathways in infectious organisms, leading to their inhibition or death.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (14211) and its solid form , can influence its pharmacokinetic properties. For instance, its relatively low molecular weight may facilitate absorption and distribution within the body.

Result of Action

Given the anti-infective activities of oxadiazoles , it can be inferred that these compounds may lead to the inhibition or death of infectious organisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Cyclocondensation Method: One common method involves the cyclocondensation of arylamidoximes with aldehydes under acidic conditions.

Oxidation Method: Another approach involves the oxidation of dihydro-oxadiazoles using oxidizing agents like manganese dioxide.

Industrial Production Methods: Industrial production of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid often involves large-scale cyclocondensation reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Manganese dioxide, copper catalysts for arylation reactions.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- 1,2,5-Oxadiazole-3-carboxylic acid

- 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness: 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position and carboxylic acid group at the 5-position make it particularly effective in certain catalytic and biological applications .

Activité Biologique

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an oxadiazole ring, which is known for its ability to interact with various biological targets. This article explores the biological activity of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of ethyl chloroformate with amidoximes derived from carboxylic acids. Recent methodologies have reported efficient one-pot synthesis strategies that yield high purity and good yields (75-93%) of various substituted oxadiazoles .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the 1,2,4-oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid has shown promising in vitro activity against human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal carcinoma) with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | HeLa | 8.5 |

| 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | HCT-116 | 10.2 |

The mechanism underlying the anticancer activity of oxadiazoles often involves:

- Inhibition of Topoisomerase I : Some derivatives have been shown to inhibit topoisomerase I activity, a crucial enzyme for DNA replication and repair . Molecular docking studies suggest that oxadiazoles can effectively bind to the active site of topoisomerase I.

Other Biological Activities

In addition to anticancer properties, 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid has been investigated for other pharmacological activities:

- Antimicrobial Activity : Studies indicate that oxadiazoles possess antibacterial and antifungal properties. Compounds similar to 3-Ethyl-1,2,4-oxadiazole derivatives have shown effectiveness against various pathogens .

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 μg/mL |

| Antifungal | Candida albicans | 16 μg/mL |

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

- Study on Anticancer Efficacy : A recent study demonstrated that a series of oxadiazole derivatives exhibited significant apoptosis-inducing effects in MCF-7 breast cancer cells via caspase activation .

- Antimicrobial Evaluation : Another investigation evaluated a library of oxadiazoles for their antimicrobial properties against clinical isolates and found several compounds with potent activity against resistant strains .

Propriétés

IUPAC Name |

3-ethyl-1,2,4-oxadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQOXNACAXNTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649223 |

Source

|

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-35-8 |

Source

|

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.